1-Methyl-4-(cyclohexylacetyl)imidazole 1-Methyl-4-(cyclohexylacetyl)imidazole
Brand Name: Vulcanchem
CAS No.: 69393-35-7
VCID: VC18472895
InChI: InChI=1S/C12H18N2O/c1-14-8-11(13-9-14)12(15)7-10-5-3-2-4-6-10/h8-10H,2-7H2,1H3
SMILES:
Molecular Formula: C12H18N2O
Molecular Weight: 206.28 g/mol

1-Methyl-4-(cyclohexylacetyl)imidazole

CAS No.: 69393-35-7

Cat. No.: VC18472895

Molecular Formula: C12H18N2O

Molecular Weight: 206.28 g/mol

* For research use only. Not for human or veterinary use.

1-Methyl-4-(cyclohexylacetyl)imidazole - 69393-35-7

Specification

CAS No. 69393-35-7
Molecular Formula C12H18N2O
Molecular Weight 206.28 g/mol
IUPAC Name 2-cyclohexyl-1-(1-methylimidazol-4-yl)ethanone
Standard InChI InChI=1S/C12H18N2O/c1-14-8-11(13-9-14)12(15)7-10-5-3-2-4-6-10/h8-10H,2-7H2,1H3
Standard InChI Key JRJZQZCEHJALCO-UHFFFAOYSA-N
Canonical SMILES CN1C=C(N=C1)C(=O)CC2CCCCC2

Introduction

Structural and Electronic Characteristics of 1-Methyl-4-(cyclohexylacetyl)imidazole

Imidazole’s core structure consists of a five-membered ring with two nitrogen atoms at non-adjacent positions, conferring unique electronic properties such as aromaticity, tautomerism, and amphotericity . In 1-methyl-4-(cyclohexylacetyl)imidazole, the methyl group at N1 eliminates tautomeric possibilities, stabilizing the ring’s electronic configuration. The cyclohexylacetyl group at C4 introduces significant steric bulk and hydrophobicity, which may influence intermolecular interactions, solubility, and bioavailability.

The dipole moment of unsubstituted imidazole is 4.8 D in dioxane , but the addition of the cyclohexylacetyl group likely increases this value due to the electron-withdrawing nature of the acetyl moiety. Intramolecular hydrogen bonding between the acetyl oxygen and the N3 hydrogen may further stabilize the molecule, analogous to interactions observed in histidine derivatives .

Synthetic Methodologies for 1-Methyl-4-(cyclohexylacetyl)imidazole

Post-Functionalization Strategies

An alternative route involves synthesizing 1-methylimidazole first, followed by Friedel-Crafts acylation at C4. Cyclohexylacetyl chloride in the presence of Lewis catalysts like AlCl3 could introduce the acyl group, though regioselectivity may favor C2 or C5 positions without directing groups .

Table 1: Hypothetical Synthetic Routes and Yields

MethodStarting MaterialsCatalystYield (%) (Theoretical)
Debus-RadiszewskiGlyoxal, methylamine, cyclohexylacetaldehydeNone25–40
Friedel-Crafts Acylation1-Methylimidazole, cyclohexylacetyl chlorideAlCl330–50

Physicochemical Properties and Solubility

Compound ClassIC50 Range (µM)Proposed Mechanism
1-Methyl-4-(cyclohexylacetyl)imidazole10–50 (predicted)Kinase inhibition, apoptosis
Cisplatin3.97–46.67 DNA crosslinking

Anti-Inflammatory and Antioxidant Effects

Imidazoles with electron-withdrawing substituents, such as 4-((4-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy)methyl)-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole, demonstrate potent DPPH radical scavenging (IC50: 7.50 µg/mL for ascorbic acid vs. 9.40–49.28 µg/mL for derivatives ). The acetyl group in 1-methyl-4-(cyclohexylacetyl)imidazole may similarly stabilize free radicals, suggesting antioxidant potential.

Challenges and Future Directions

Synthetic hurdles include regioselective functionalization and purification of the hydrophobic product. Pharmacological studies must address the compound’s metabolic stability, as the acetyl group may undergo hydrolysis in vivo. Computational modeling (e.g., molecular docking against COX-2 or EGFR) and high-throughput screening are recommended to prioritize in vitro assays.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator